REACTION_CXSMILES
|
[CH2:1]([C:3]1([OH:11])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:2].C([Li])CCC.[C:17](Cl)(=[O:21])[C:18]([CH3:20])=[CH2:19].C(=O)(O)[O-].[Na+]>O1CCCC1.C(OCC)C>[C:17]([O:11][C:3]1([CH2:1][CH3:2])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)(=[O:21])[C:18]([CH3:20])=[CH2:19] |f:3.4|
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(CCCCCCC1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500-mL 3-necked round bottom flask equipped with a 250-mL pressure
|
Type
|
ADDITION
|
Details
|
addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer
|
Type
|
ADDITION
|
Details
|
was then added slowly
|
Type
|
TEMPERATURE
|
Details
|
with cooling over 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
was carefully added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at which time it
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the organics washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried for 1 hour over anhydrous magnesium sulfate
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of the solvent at reduced pressure
|
Type
|
CUSTOM
|
Details
|
resulted in a light-colored oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled twice from Na2CO3 and phenothiazine through a based-washed 15-cm Vigreux
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1(CCCCCCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |